Potency and Efficacy vs. L-Glutamate and L-AP4 in cAMP and GTPγS Assays
AMN082 inhibits forskolin-stimulated cAMP accumulation and stimulates GTPγS binding in transfected mammalian cells expressing mGluR7 with EC50 values of 64–290 nM, exhibiting agonist efficacies comparable to the orthosteric agonist L-AP4 and superior to the endogenous ligand L-glutamate [1]. The PNAS 2005 study directly compared these three agents in the same experimental system, establishing AMN082 as a full agonist of mGluR7 with potency in the nanomolar range [1].
| Evidence Dimension | cAMP inhibition and GTPγS binding potency |
|---|---|
| Target Compound Data | AMN082: EC50 = 64–290 nM (cAMP inhibition 64 nM; GTPγS binding 290 nM) |
| Comparator Or Baseline | L-AP4: EC50 comparable (numerical value not specified in source); L-glutamate: lower efficacy |
| Quantified Difference | AMN082 efficacy superior to L-glutamate; comparable to L-AP4 |
| Conditions | Transfected mammalian cells (CHO) expressing human mGluR7b; forskolin-induced cAMP accumulation assay; [35S]GTPγS binding assay |
Why This Matters
This establishes AMN082 as a high-potency, full agonist of mGluR7 with efficacy matching the best available orthosteric comparator, but via a distinct allosteric mechanism that confers unique pharmacological properties.
- [1] Mitsukawa K, Yamamoto R, Ofner S, Nozulak J, Pescott O, Lukic S, Stoehr N, Mombereau C, Kuhn R, McAllister KH, et al. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proc Natl Acad Sci USA. 2005;102(51):18712-18717. doi:10.1073/pnas.0508063102 View Source
